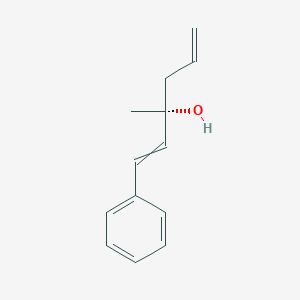

(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol

Beschreibung

“(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol” is a chiral allylic alcohol characterized by a hexa-1,5-dien-3-ol backbone with a phenyl group at position 1 and a methyl group at the 3R position. This compound is notable for its role in asymmetric catalysis, particularly in carbonyl allylation and crotylation reactions, where its stereochemistry and substituent arrangement influence reaction outcomes . Its synthesis often involves transition-metal catalysts, such as iridium, to achieve high enantioselectivity (up to 93% ee) and diastereomeric ratios (e.g., 10:1 dr) under optimized conditions .

Eigenschaften

CAS-Nummer |

247908-07-2 |

|---|---|

Molekularformel |

C13H16O |

Molekulargewicht |

188.26 g/mol |

IUPAC-Name |

(3R)-3-methyl-1-phenylhexa-1,5-dien-3-ol |

InChI |

InChI=1S/C13H16O/c1-3-10-13(2,14)11-9-12-7-5-4-6-8-12/h3-9,11,14H,1,10H2,2H3/t13-/m1/s1 |

InChI-Schlüssel |

BXMXCBXRCIPSMO-CYBMUJFWSA-N |

Isomerische SMILES |

C[C@@](CC=C)(C=CC1=CC=CC=C1)O |

Kanonische SMILES |

CC(CC=C)(C=CC1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol typically involves stereoselective methods to ensure the correct configuration. One common approach is the use of asymmetric catalysis, where chiral catalysts are employed to achieve the desired enantiomer. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the double bonds, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether under reflux conditions.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors are of particular interest, as they can lead to the development of new pharmaceuticals.

Medicine

In medicine, (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol is investigated for its therapeutic properties. It may serve as a lead compound for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, resins, and other advanced materials.

Wirkmechanismus

The mechanism of action of (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it can activate receptors by mimicking natural ligands, leading to downstream signaling events.

Vergleich Mit ähnlichen Verbindungen

(3R,4S,E)-4-Methyl-1-phenylhexa-1,5-dien-3-ol (4f)

- Structural Difference : Features an additional methyl group at position 3.

- Synthetic Performance : Achieves 72% yield, 10:1 dr, and 93% ee in iridium-catalyzed carbonyl crotylation, highlighting the role of substituent positioning in stereocontrol .

- Comparison : The 4-methyl group introduces steric effects that enhance diastereoselectivity compared to the 3-methyl analog.

(1E,5Z)-1,6-Dichloro-2-methylhepta-1,5-dien-3-ol

- Structural Difference: A halogenated monoterpene with chlorine atoms at positions 1 and 6 and a longer carbon chain (hepta-1,5-dien-3-ol).

- Bioactivity: Exhibits mild antibacterial activity against Staphylococcus aureus and S.

- Comparison : Halogenation and chain length differences alter bioactivity profiles, emphasizing the importance of functional groups in pharmacological applications.

1-Bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol Derivatives

- Structural Difference : Bromine substitution at position 1 and aryl groups instead of phenyl.

- Synthetic Utility: Used in palladium-catalyzed Heck cyclization for synthesizing β-cuparenone, showcasing reactivity differences due to electronegative substituents .

Table 1: Structural and Functional Comparison

Stereoisomeric Comparisons

(3R,4R)-4-Methyl-1-phenyl-hexa-1,5-dien-3-ol (anti-6g) vs. (3R,4S)-4-Methyl-1-phenyl-hexa-1,5-dien-3-ol (syn-13g)

Table 2: Stereochemical Outcomes in Catalysis

Bioactivity and Structural Clustering

- Bioactivity Profiling: Compounds with similar structures (Tanimoto similarity >0.8) often cluster into groups with related modes of action . For example, halogenated analogs like (1E,5Z)-1,6-dichloro-2-methylhepta-1,5-dien-3-ol exhibit antibacterial activity, while non-halogenated allylic alcohols may prioritize synthetic utility .

- QSPR Analysis : Retention indices and bioactivity profiles correlate strongly with structural features, such as methyl placement and stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.